Cas no 14588-08-0 (Bis(triphenylphosphine)palladium(II) diacetate)

Bis(triphenylphosphine)palladium(II) diacetate is a palladium-based coordination compound widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Heck, Suzuki, and Stille couplings. Its key advantages include high catalytic activity, stability under mild conditions, and ease of handling compared to more sensitive palladium precursors. The presence of triphenylphosphine ligands enhances solubility in organic solvents, facilitating homogeneous reaction conditions. This compound is particularly effective for reactions requiring controlled Pd(0) release, ensuring efficient turnover and reduced side products. Its well-defined structure and predictable reactivity make it a reliable choice for academic and industrial applications in fine chemical and pharmaceutical synthesis.
Bis(triphenylphosphine)palladium(II) diacetate structure
14588-08-0 structure
Product Name:Bis(triphenylphosphine)palladium(II) diacetate
CAS No:14588-08-0
MF:C40H36O4P2Pd
MW:749.078970909119
MDL:MFCD00010013
CID:49865
PubChem ID:24853498
Update Time:2025-11-02

Bis(triphenylphosphine)palladium(II) diacetate Chemical and Physical Properties

Names and Identifiers

    • Diacetatobis(Triphenylphosphosphate) Palladium (11)
    • Bis(triphenylphosphinepalladium) acetate
    • Bis(triphenylphosphine)palladium(II) diacetate
    • Bis(triphenylphosphine)palladium acetate
    • Bis(triphenylphosphine)palladium(II) acetate
    • Diacetobis (triphenylphosphine) Palladium (II)
    • Bis(acetato)bis(triphenylphosphine)palladium(II)
    • Diacetatobis(triphenylphosphine)palladium(II)
    • Palladium(II)bis(triphenylphosphine) diacetate
    • Pd(OAc)2(PPh3)2
    • BIS(ACETATO)TRIPHENYLPHOSPHINEPALLADIUM&
    • Diacetoxybis(triphenylphosphine)palladium
    • DIACETATOBIS(TRIPHENYLPHOSPHINE)PALLADATE(II)
    • Diacetatobis(Triphenylphosphosphate) PalladiuM
    • PALLADIUM(II)-BIS(TRIPHENYLPHOSPHINE) DIACETATE
    • Diacetatobis(triphenylphosphine)palladium (II)
    • Bis(triphenylphosphinepalladiu
    • Diacetatobis(triphenylphosphine) palladium(II)
    • GC10016
    • ST2412687
    • Bis(triphenylphosphine)palladium(ii)diacetate
    • diacetatobis(triphenylphosphine)palladiu
    • AKOS015898550
    • bis(triphenylphoshine)palladium(II)acetate
    • bis(triphenylphosphine) palladium (II) acetate
    • bis(triphenylphosphine)-palladium(ii) acetate
    • B2042
    • UVBXZOISXNZBLY-UHFFFAOYSA-L
    • 14588-08-0
    • DS-2316
    • bis(acetato)bis(triphenylphosphine)palladium (II)
    • EINECS 238-628-4
    • bis(triphenyl phosphine)palladium(ii) acetate
    • AMY39368
    • bis(acetato) bis(triphenylphosphine)palladium (II)
    • Palladium(2+) acetate--triphenylphosphane (1/2/2)
    • bis(triphenylphosphine) palladium(ii) acetate
    • bis(acetato)bis(triphenylphosphine)-palladium(II)
    • bis(triphenylphosphine)-palladium (II) acetate
    • DTXSID00932711
    • di(triphenylphosphine) diacetoxypalladium
    • bis(triphenylphosphine) palladium diacetate
    • D77929
    • J-519895
    • bis(triphenylphosphine)-palladium-(ii) acetate
    • bis(triphenylphosphine) palladium(II)acetate
    • palladium(2+) ion bis(triphenylphosphane) diacetate
    • BCP21891
    • MDL: MFCD00010013
    • Inchi: 1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2
    • InChI Key: UVBXZOISXNZBLY-UHFFFAOYSA-L
    • SMILES: [Pd+2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[O-]C(C)=O.[O-]C(C)=O

Computed Properties

  • Exact Mass: 748.11200
  • Monoisotopic Mass: 748.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Citrine amorphous crystal
  • Melting Point: 136 °C (dec.) (lit.)
  • Boiling Point: No data available
  • Flash Point: No data available
  • Stability/Shelf Life: store cold
  • PSA: 79.78000
  • LogP: 6.91720
  • Sensitiveness: Sensitive to air and heat
  • Solubility: Soluble in acetonitrile, benzene, 1,4-dioxane, DMF, DMSO and THF, slightly soluble in petroleum ether.
  • Vapor Pressure: No data available

Bis(triphenylphosphine)palladium(II) diacetate Security Information

Bis(triphenylphosphine)palladium(II) diacetate Pricemore >>

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Bis(triphenylphosphine)palladium(II) diacetate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:14588-08-0)Bis(triphenylphosphinepalladium) acetate
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:14588-08-0)Bis(triphenylphosphine)palladium(II) diacetate
Order Number:A808421
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:48
Price ($):287.0
Email:sales@amadischem.com

Bis(triphenylphosphine)palladium(II) diacetate Related Literature

Additional information on Bis(triphenylphosphine)palladium(II) diacetate

Recent Advances in the Application of Bis(triphenylphosphine)palladium(II) Diacetate (CAS: 14588-08-0) in Chemical Biology and Pharmaceutical Research

Bis(triphenylphosphine)palladium(II) diacetate (CAS: 14588-08-0) is a highly versatile palladium complex widely employed in cross-coupling reactions, particularly in the synthesis of complex organic molecules with pharmaceutical relevance. Recent studies have highlighted its efficacy in facilitating C-C and C-X (X = N, O, S) bond formations, which are pivotal in drug discovery and development. This research briefing synthesizes the latest findings on its applications, mechanistic insights, and emerging trends in chemical biology and medicinal chemistry.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the catalytic efficiency of Bis(triphenylphosphine)palladium(II) diacetate in Suzuki-Miyaura couplings for the synthesis of biaryl scaffolds, a common motif in kinase inhibitors. The study reported a 92% yield under mild conditions (room temperature, aqueous medium), emphasizing its utility in sustainable pharmaceutical synthesis. Notably, the catalyst's stability in air and moisture was a key advantage over traditional palladium sources.

Further investigations in ACS Catalysis (2024) revealed its role in C-H activation reactions for late-stage functionalization of drug candidates. The complex exhibited remarkable selectivity for electron-deficient heteroarenes, enabling modifications of lead compounds without protective group strategies. Density functional theory (DFT) calculations supported a ligand-assisted mechanism, where triphenylphosphine modulates palladium's electrophilicity.

In oncology research, Bis(triphenylphosphine)palladium(II) diacetate has been instrumental in synthesizing PROTACs (Proteolysis-Targeting Chimeras). A Nature Communications paper (2023) detailed its use in constructing E3 ligase-binding warheads via Sonogashira couplings, achieving 15 novel PROTACs with sub-micromolar degradation activity against BRD4. The catalyst's tolerance to polar functional groups was critical for maintaining the proteolysis bioactivity.

Emerging applications include its incorporation into flow chemistry systems, as reported in Organic Process Research & Development (2024). The complex demonstrated consistent performance over 120 hours in a packed-bed reactor for continuous API (Active Pharmaceutical Ingredient) manufacturing, addressing scalability challenges in palladium-catalyzed reactions. X-ray absorption spectroscopy confirmed the preservation of Pd(0)/Pd(II) redox cycling under flow conditions.

Despite these advances, challenges persist in catalyst recovery and palladium residues in final products. Recent work in Green Chemistry (2024) proposed a magnetic nanoparticle-immobilized derivative of Bis(triphenylphosphine)palladium(II) diacetate, achieving 99.2% Pd removal via simple magnetic separation while retaining 89% catalytic activity over 10 cycles. This innovation aligns with stringent ICH Q3D guidelines for metal impurities in pharmaceuticals.

In conclusion, Bis(triphenylphosphine)palladium(II) diacetate continues to evolve as a cornerstone catalyst in pharmaceutical synthesis, with recent breakthroughs expanding its utility in sustainable chemistry, targeted protein degradation, and continuous manufacturing. Future research directions may focus on asymmetric variants and hybrid catalysis systems to address unmet synthetic challenges.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:14588-08-0)Bis(triphenylphosphinepalladium) acetate
sfd13864
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:14588-08-0)Bis(triphenylphosphine)palladium(II) diacetate
A808421
Purity:99%
Quantity:5g
Price ($):287.0
Email